2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH, CAS 191215-87-9 / 198561-07-8) is a specialized non-natural amino acid building block engineered for the direct introduction of terminal alkynes into peptide sequences via standard Fmoc solid-phase peptide synthesis (SPPS) . Featuring a minimal one-carbon (methylene) spacer between the alpha-carbon and the alkyne moiety, it serves as a highly reactive, sterically unhindered precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. For procurement and process chemistry, Fmoc-Pra-OH is the benchmark reagent for synthesizing triazole-stapled peptides, generating peptide-drug conjugates, and enabling on-resin bioorthogonal functionalization without requiring specialized coupling protocols or harsh deprotection conditions.
Substituting Fmoc-Pra-OH with longer-chain analogs like Fmoc-homopropargylglycine (Fmoc-Hpg-OH) or alternative click handles like azido-amino acids (e.g., Fmoc-Aha-OH) fundamentally alters both the physical properties of the final peptide and the synthetic workflow [1]. In peptide stapling, the exact side-chain length dictates the geometry and rigidity of the resulting triazole bridge; the extra methylene in Hpg can introduce unwanted flexibility, disrupting target secondary structures such as tight β-turns or α-helices [2]. Furthermore, while azide-bearing amino acids are viable click partners, terminal alkynes like Pra are generally more stable to the reducing environments occasionally encountered during complex SPPS or specific side-chain deprotections, making Fmoc-Pra-OH the more robust choice for the static anchor in on-resin macrocyclization.
When designing stapled peptides to stabilize specific conformations (such as β-hairpins or α-helices), the side-chain length of the alkyne precursor is critical. Studies comparing Fmoc-Pra-OH to its longer homolog Fmoc-Hpg-OH demonstrate that the single methylene spacer of Pra provides a tighter, more rigid triazole linkage upon CuAAC with an azide partner [1]. This minimal steric bulk prevents the introduction of excessive hydrophobic slack, which can destabilize the desired conformation or reduce target binding affinity.
| Evidence Dimension | Side-chain length and linkage rigidity |
| Target Compound Data | 1-carbon (methylene) spacer, yielding a tight, rigid triazole constraint |
| Comparator Or Baseline | Fmoc-Hpg-OH (2-carbon spacer) |
| Quantified Difference | 1 less methylene group, reducing entropic flexibility in the formed macrocycle |
| Conditions | CuAAC-mediated peptide stapling (i to i+4 or i to i+5 positions) |
Buyers engineering conformationally constrained peptides must select Fmoc-Pra-OH to achieve the tightest possible triazole staple without adding unnecessary hydrophobic bulk.
Fmoc-Pra-OH couples efficiently using standard activators (e.g., DIC/Oxyma) and is fully compatible with on-resin CuAAC protocols. In the synthesis of complex constrained epitopes, the incorporation of Fmoc-Pra-OH paired with an azido-amino acid allows for rapid on-resin cyclization (e.g., using CuBr/sodium ascorbate under microwave irradiation at 55 °C for 10 min) before final cleavage[1]. This approach avoids the severe dimerization and oligomerization issues commonly associated with solution-phase cyclization of unprotected peptides, enabling overall isolated yields of up to 46% for highly complex macrocycles [2].
| Evidence Dimension | On-resin macrocyclization viability |
| Target Compound Data | Enables direct on-resin CuAAC prior to cleavage, avoiding intermolecular side reactions |
| Comparator Or Baseline | Solution-phase cyclization of linear precursors |
| Quantified Difference | Eliminates the need for high-dilution solution-phase conditions, significantly reducing dimerization |
| Conditions | Microwave-assisted on-resin CuAAC (55 °C, 10 min) using CuBr/sodium ascorbate |
Procurement teams sourcing building blocks for cyclic peptide libraries should prioritize Fmoc-Pra-OH to streamline manufacturing and maximize final macrocycle yields.
In dual-functionalized peptide synthesis requiring both an alkyne and an azide, the alkyne moiety of Fmoc-Pra-OH is highly inert to the standard basic conditions of Fmoc deprotection (20% piperidine) and the acidic conditions of global cleavage (95% TFA) . While azido-amino acids (like Fmoc-Lys(N3)-OH) are also generally stable, they can be susceptible to reduction (Staudinger-type reactions) if exposed to certain phosphine-based reagents or strongly reducing environments during complex modifications. Consequently, Fmoc-Pra-OH is frequently selected as the primary, robust anchor handle introduced early in the peptide sequence.
| Evidence Dimension | Reactivity to reducing agents during synthesis |
| Target Compound Data | Terminal alkyne remains completely inert to reducing environments and standard SPPS reagents |
| Comparator Or Baseline | Azido-amino acids (e.g., Fmoc-Aha-OH) |
| Quantified Difference | Zero risk of Staudinger reduction during complex downstream functionalization |
| Conditions | Standard Fmoc-SPPS elongation and specialized side-chain deprotections |
Selecting Fmoc-Pra-OH as the primary bioorthogonal handle minimizes the risk of sequence degradation or side-reactions during the synthesis of heavily modified peptides.
Ideal for synthesizing metabolically stable, cell-permeable cyclic peptides (e.g., α-helical or β-turn mimetics) where the minimal steric bulk of the Pra-derived triazole bridge is required to maintain target binding affinity [1].
Used to incorporate a highly reactive, unhindered terminal alkyne into targeting peptides for the precise, high-yield attachment of azide-functionalized cytotoxins, fluorophores, or PEG chains via CuAAC.
The reagent of choice for industrial and high-throughput library synthesis of cyclic peptides, as it enables rapid, quantitative on-resin click cyclization, avoiding the dimerization issues of solution-phase methods [2].